3-(Butylamino)-2-methylpropanoic acid
Description
3-(Butylamino)-2-methylpropanoic acid is a branched-chain amino acid derivative characterized by a propanoic acid backbone with a methyl group at position 2 and a butylamino substituent at position 3. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. The butylamino group confers moderate lipophilicity, influencing its solubility and reactivity in biological and synthetic contexts.
Properties
CAS No. |
740758-59-2 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(butylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-9-6-7(2)8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
IJKHVVXXNCBXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-(Butylamino)-2-methylpropanoic acid may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Butylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(butylamino)-2-methylpropanoic acid and its analogs:
Key Observations:
Substituent Effects on Reactivity: The Boc group in 3-(Boc-amino)-2-methylpropanoic acid enhances stability during peptide synthesis but requires acidic conditions for deprotection . The trifluoromethyl group in 2-amino-3,3,3-trifluoro-2-methylpropanoic acid introduces steric and electronic effects, reducing enzymatic degradation .
Biological Relevance: 3-Aminoisobutyric acid (β-AIBA), a simpler analog, is a natural metabolite linked to thymine degradation and muscle regeneration . The carbamoyl substituent in (2S)-3-(carbamoylamino)-2-methylpropanoic acid mimics urea functionalities, making it a candidate for protease inhibition .
Synthetic Utility: Boc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . 3-(Benzylamino)-2-methylpropanoic acid may serve as a precursor for bioactive molecules via hydrogenolysis of the benzyl group .
Stability and Reactivity
- Acid/Base Sensitivity : Boc-protected analogs are stable under basic conditions but hydrolyze in acidic media (e.g., trifluoroacetic acid) .
- Metabolic Stability : Trifluorinated analogs exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
